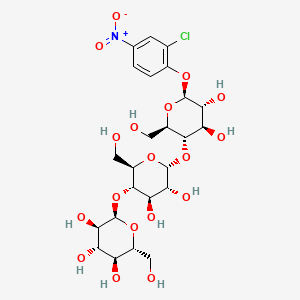

2-Chloro-4-nitrophenyl-beta-D-maltotrioside

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .

Aplicaciones Científicas De Investigación

2-Chloro-4-nitrophenyl-beta-D-maltotrioside is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .

Comparación Con Compuestos Similares

2-Chloro-4-nitrophenyl-beta-D-maltotrioside can be compared with other similar compounds, such as:

2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: This compound is also used as a substrate in enzymatic assays but has different stereochemistry at the glycosidic linkage.

4-Nitrophenyl-alpha-D-glucopyranoside: Another substrate used in enzymatic assays, but it has a simpler structure with only one glucose unit.

2-Chloro-4-nitrophenol: A related compound that lacks the maltotrioside moiety and is used in various chemical syntheses.

The uniqueness of this compound lies in its specific structure, which makes it an ideal substrate for studying alpha-amylase activity .

Actividad Biológica

2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-Maltotrioside) is a synthetic compound that has garnered attention in biochemical research, particularly for its role as a substrate in enzyme assays. This article provides a comprehensive overview of its biological activity, including its applications in enzyme kinetics, structural analysis, and clinical diagnostics.

- Chemical Formula : C₁₂H₁₅ClN₂O₇

- Molecular Weight : 320.71 g/mol

- CAS Number : 165522-16-7

CNP-Maltotrioside is primarily utilized as a substrate for the enzyme α-amylase. The compound undergoes hydrolysis, resulting in the release of 2-chloro-4-nitrophenol and maltotriose. The reaction can be represented as follows:

The enzymatic activity can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm, corresponding to the formation of 2-chloro-4-nitrophenol .

α-Amylase Activity

CNP-Maltotrioside has been extensively studied for its use in determining α-amylase activity in clinical samples. A novel assay developed using this substrate allows for direct measurement of total and pancreatic amylase activities. The assay conditions optimized include:

- pH : 6.28

- Substrate Concentration : 2.25 mmol/L

- Calcium Concentration : 5.0 mmol/L

- Chloride Concentration : 310 mmol/L

This method has shown high precision with low coefficients of variation (CVs) for both within-assay and day-to-day measurements .

Case Studies

-

Clinical Diagnostics :

A study evaluated the utility of CNP-Maltotrioside in measuring serum α-amylase levels, correlating well with established methods. The results indicated that this substrate could be effectively used for routine diagnostics, providing reliable measurements of enzyme activity in various clinical conditions . -

Enzyme Kinetics :

Research highlighted the kinetic properties of α-amylase when using CNP-Maltotrioside as a substrate. The study established Michaelis-Menten kinetics, determining key parameters such as and , which are essential for understanding enzyme efficiency and substrate affinity .

Comparative Analysis with Other Substrates

To illustrate the effectiveness of CNP-Maltotrioside compared to other substrates used in similar assays, the following table summarizes key characteristics:

| Substrate | Reaction Product | Optimal pH | Notes |

|---|---|---|---|

| This compound | 2-Chloro-4-nitrophenol + Maltotriose | 6.28 | High specificity for α-amylase |

| 4-Nitrophenyl-alpha-D-maltoside | 4-Nitrophenol + Maltose | 7.0 | Commonly used but less sensitive |

| Maltotetraose | Maltose + Glucose | 6.5 | Limited use due to complex reaction |

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-KKFBLJMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746743 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165522-16-7 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.